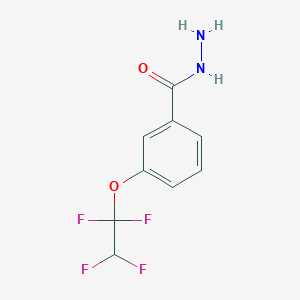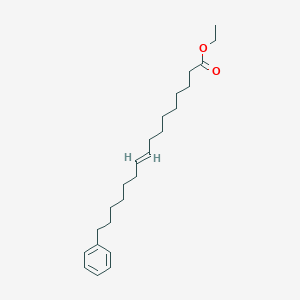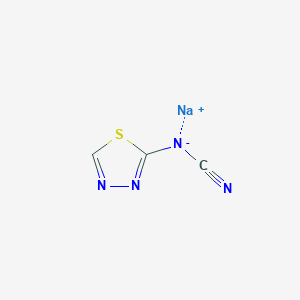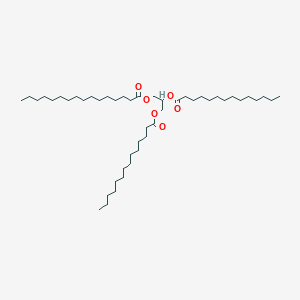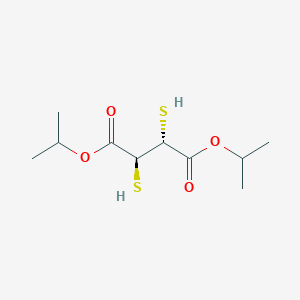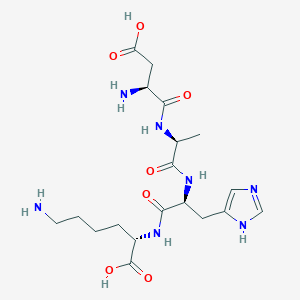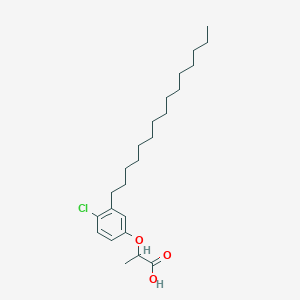
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid, also known as clofibric acid, is a chemical compound that has been extensively studied for its biological and pharmacological properties. It belongs to the class of fibric acid derivatives, which are commonly used as lipid-lowering agents. Clofibric acid has been shown to have a variety of effects on the body, including its ability to regulate lipid metabolism, reduce inflammation, and modulate gene expression. In
科学的研究の応用
Clofibric acid has been extensively studied for its pharmacological properties. It has been shown to have lipid-lowering effects by increasing the expression of lipoprotein lipase and reducing the production of very low-density lipoprotein. Clofibric acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
作用機序
Clofibric acid exerts its effects on the body by activating peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Clofibric acid specifically activates PPAR-alpha, which is predominantly expressed in the liver and plays a key role in lipid metabolism.
生化学的および生理学的効果
Clofibric acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce serum triglyceride levels, increase high-density lipoprotein cholesterol levels, and reduce low-density lipoprotein cholesterol levels. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid in lab experiments is that it has well-established pharmacological properties and has been extensively studied. This makes it a reliable tool for studying lipid metabolism and inflammation. One limitation of using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid is that it may have off-target effects on other pathways, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid. One area of interest is its potential use as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is its potential use as a tool for studying the role of PPARs in lipid metabolism and inflammation. Additionally, further research is needed to better understand the potential off-target effects of 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid and how they may impact its use as a research tool.
Conclusion
In conclusion, 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid is a chemical compound that has been extensively studied for its biological and pharmacological properties. It has been shown to have lipid-lowering and anti-inflammatory effects, and exerts its effects on the body by activating PPARs. While there are advantages and limitations to using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid in lab experiments, it remains a valuable tool for studying lipid metabolism and inflammation. Future research on 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid may lead to new therapeutic strategies for metabolic disorders and a better understanding of the role of PPARs in the body.
合成法
Clofibric acid can be synthesized through a series of chemical reactions starting from 4-chloro-3-pentadecylphenol and 2-bromo propionic acid. The reaction involves the formation of an ester bond between the two compounds, followed by hydrolysis to produce 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid. The yield of this synthesis method is relatively high, making it a cost-effective way to produce 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid for research purposes.
特性
CAS番号 |
111254-00-3 |
|---|---|
製品名 |
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid |
分子式 |
C24H39ClO3 |
分子量 |
411 g/mol |
IUPAC名 |
2-(4-chloro-3-pentadecylphenoxy)propanoic acid |
InChI |
InChI=1S/C24H39ClO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-22(17-18-23(21)25)28-20(2)24(26)27/h17-20H,3-16H2,1-2H3,(H,26,27) |
InChIキー |
BXCGNVVWPJBXIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
同義語 |
2-(4-chloro-3-pentadecyl-phenoxy)propanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
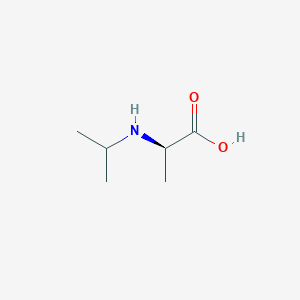
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
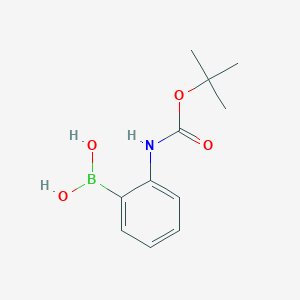
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
